molecular formula C29H28N4O5 B2583266 N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866350-32-5

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2583266
CAS No.: 866350-32-5
M. Wt: 512.566
InChI Key: YFLMHKZDIVSFJN-UHFFFAOYSA-N
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Description

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a recognized potent and selective macrodomain 2 inhibitor of PARP14, also known as BAL1/ARTD8, which is a member of the poly(ADP-ribose) polymerase family. This compound has emerged as a critical chemical probe for dissecting the non-canonical functions of PARP14 in DNA damage repair and cancer cell survival . Its primary research value lies in its ability to selectively inhibit PARP14's ADP-ribosylhydrolase activity, which plays a key role in regulating macrophage polarization towards an M2-like, pro-tumorigenic state. By blocking this activity, the compound can repolarize macrophages to an M1-like, anti-tumor phenotype, thereby uncovering a potential therapeutic strategy for targeting the tumor microenvironment. Investigations have shown that this PARP14 inhibitor can sensitize cancer cells to PARP inhibitors like olaparib and talazoparib , suggesting its utility in combination therapies to overcome resistance mechanisms in oncology research. Furthermore, its role extends into immunometabolism, where it helps elucidate the signaling pathways that connect cellular metabolism with immune responses, making it a valuable tool for research in cancer immunotherapy and inflammatory diseases.

Properties

CAS No.

866350-32-5

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34)

InChI Key

YFLMHKZDIVSFJN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving quinazoline derivatives. Its structure features a benzyl group, an ethoxyaniline moiety, and a carboxamide functional group, which are critical for its biological activity.

Structural Formula

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4}. The structural representation can be summarized as follows:

N benzyl 1 2 4 ethoxyanilino 2 oxoethyl 2 4 dioxo 3 prop 2 enylquinazoline 7 carboxamide\text{N benzyl 1 2 4 ethoxyanilino 2 oxoethyl 2 4 dioxo 3 prop 2 enylquinazoline 7 carboxamide}

Anticancer Properties

Recent studies have demonstrated that N-benzyl derivatives exhibit significant anticancer activity. In particular, the compound has shown efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the compound's effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. The results indicated:

Cell LineIC50 (µM)% Inhibition at 50 µM
HT2912.585%
DU14510.090%

These findings suggest that the compound effectively inhibits cell proliferation in these cancer types.

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies have indicated that the compound interacts with epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis.

Antioxidant Activity

In addition to its anticancer properties, N-benzyl compounds have been noted for their antioxidant capabilities. Research has shown that they can scavenge free radicals effectively, which contributes to their potential therapeutic applications.

Antioxidant Activity Assessment

The antioxidant activity was evaluated using DPPH radical scavenging assays:

Compound Concentration (µg/mL)% Scavenging Activity
5075%
10093%

These results indicate that N-benzyl derivatives possess strong antioxidant properties, which may enhance their anticancer effects by reducing oxidative stress in cells.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The compound’s activity and physicochemical properties are influenced by substituent choices. Below is a comparative analysis with structurally related quinazoline derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Key Inferred Properties Evidence ID
Target Compound 2-(4-ethoxyanilino)-2-oxoethyl Prop-2-enyl Balanced solubility (ethoxy group) and moderate lipophilicity (allyl group). Potential for hydrogen bonding and hydrophobic pocket interactions.
N-benzyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide 3-nitrophenylmethyl Prop-2-enyl Higher potency (nitro group enhances electron-withdrawing effects) but reduced solubility due to hydrophobicity.
N-benzyl-1-{[(2,4-difluorophenyl)carbamoyl]methyl}-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide [(2,4-difluorophenyl)carbamoyl]methyl Prop-2-enyl Improved metabolic stability (fluorine atoms resist oxidative metabolism) and enhanced binding affinity via halogen bonds.
[2-(4-Ethoxyanilino)-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate 2-(4-ethoxyanilino)-2-oxoethyl N/A (non-quinazoline) Demonstrates the 4-ethoxyanilino group’s role in solubility and hydrogen bonding in unrelated scaffolds.

Structural-Activity Relationships (SAR)

  • Position 1: The 2-(4-ethoxyanilino)-2-oxoethyl group in the target compound provides a balance of hydrophilicity (ethoxy) and hydrogen-bonding capacity (aniline NH). This contrasts with the 3-nitrophenylmethyl group (), which increases potency but reduces solubility due to hydrophobicity . Substitution with a difluorophenyl carbamoyl group () introduces halogen bonding and metabolic stability, a trade-off between affinity and synthetic complexity .
  • Position 3 :

    • The prop-2-enyl group is conserved across analogs, suggesting its role in hydrophobic interactions or covalent binding (e.g., Michael addition with cysteine residues). This substituent may enhance target residence time compared to bulkier groups.
  • Position 7 :

    • The benzyl carboxamide moiety is common in these analogs, likely contributing to π-π stacking or van der Waals interactions with aromatic residues in target proteins.

Pharmacokinetic and Toxicological Considerations

  • Solubility : The ethoxy group in the target compound improves aqueous solubility compared to nitro- or halogenated analogs, which may translate to better oral bioavailability .
  • Metabolic Stability : Fluorinated analogs () resist cytochrome P450-mediated metabolism, whereas the allyl group in the target compound could pose reactivity concerns (e.g., glutathione conjugation) .

Q & A

Basic: What are the critical steps in synthesizing N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide?

The synthesis typically involves three key stages:

  • Quinazoline Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic or basic conditions to generate the 2,4-dioxoquinazoline scaffold.
  • Functionalization : Introduction of the prop-2-enyl group via alkylation and the N-benzyl carboxamide moiety through nucleophilic substitution or coupling reactions.
  • Amidation : Reaction of the 7-carboxylic acid intermediate with benzylamine derivatives, often using coupling agents like EDCI/HOBt to ensure regioselectivity .
    Critical Controls : Monitor reaction pH (e.g., <7 for amine coupling) and temperature (60–80°C for cyclization) to avoid side products like over-alkylation or hydrolysis .

Advanced: How can reaction yields be optimized for the introduction of the 4-ethoxyanilino group?

The 4-ethoxyanilino group is sensitive to oxidative degradation. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity.
  • Catalysis : Employ Pd-catalyzed Buchwald-Hartwig amination for efficient C–N bond formation under inert atmospheres.
  • Real-Time Monitoring : Use HPLC or TLC (with UV-active tags) to track intermediate formation and adjust stoichiometry dynamically. Contradictions in yield data (e.g., 45–70% in similar compounds) often arise from trace moisture or oxygen; thus, rigorous drying of reagents is critical .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, quinazoline carbonyls at δ 160–170 ppm).
  • IR : Validate carbonyl stretches (2,4-dioxo groups at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]+ ~520–530 Da) and detect fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the 3D arrangement of substituents. Key steps:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve overlapping electron densities, especially around the prop-2-enyl group.
  • Refinement : Apply SHELXL for structure solution, utilizing restraints for flexible moieties (e.g., the ethoxyanilino side chain). Contradictions in NMR-derived configurations can be clarified via Hirshfeld surface analysis .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC50).
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like DNA topoisomerase II .

Advanced: How can molecular docking explain discrepancies in observed vs. predicted bioactivity?

  • Target Selection : Prioritize receptors with structural homology to quinazoline-binding proteins (e.g., dihydrofolate reductase).
  • Flexible Docking : Use AutoDock Vina with rotatable bonds allowed for the prop-2-enyl group to model induced-fit interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked poses. Discrepancies may arise from solvation effects or unaccounted allosteric pockets .

Basic: How should researchers handle the compound’s stability during storage?

  • Conditions : Store at –20°C under argon in amber vials to prevent photodegradation of the ethoxyanilino group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include hydrolyzed amides or oxidized quinazoline rings .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., PARP-1) in cell models and assess rescue of phenotype.
  • Metabolic Profiling : Use LC-MS/MS to track downstream metabolites (e.g., NAD+ depletion in PARP inhibition).
  • Contradiction Resolution : If in vitro activity (IC50 = 50 nM) fails to translate in vivo, evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP : Use MarvinSuite or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5–3.5).
  • pKa : SPARC or MoKa for ionization states (e.g., carboxamide pKa ~0.5–1.5).
  • Solubility : QSPR models in ChemAxon to guide formulation (e.g., DMSO stock solutions) .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

  • Core Modifications : Replace prop-2-enyl with cyclopropyl to assess steric effects on target binding.
  • Substituent Scanning : Synthesize analogs with halogens (Cl, F) at the benzyl position to modulate electron-withdrawing effects.
  • Data Integration : Use Pareto analysis to prioritize substituents yielding >10-fold activity improvements. For example, 4-ethoxy→4-CF3 substitutions in analogs increased potency by 20× in kinase assays .

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